

# Characterization of Ethyl trans-4-bromocinnamate: An In-depth Spectroscopic Analysis

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## Compound of Interest

Compound Name: *Ethyl trans-4-bromocinnamate*

Cat. No.: *B151989*

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This technical guide provides a comprehensive overview of the characterization of **ethyl trans-4-bromocinnamate** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the experimental protocols for acquiring  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectra, along with a thorough analysis and assignment of the spectral data.

## Data Presentation

The spectral data for **ethyl trans-4-bromocinnamate** are summarized in the tables below for clear and easy reference.

Table 1:  $^1\text{H}$  NMR Spectral Data for **Ethyl trans-4-bromocinnamate** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.64	d	16.0	1H	H-7
7.52	d	8.5	2H	H-2, H-6
7.38	d	8.5	2H	H-3, H-5
6.42	d	16.0	1H	H-8
4.26	q	7.1	2H	H-10
1.33	t	7.1	3H	H-11

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **Ethyl trans-4-bromocinnamate** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
166.4	C-9 (C=O)
143.2	C-7
133.2	C-1
132.2	C-3, C-5
129.5	C-2, C-6
125.0	C-4
118.9	C-8
60.7	C-10
14.3	C-11

Table 3: FT-IR Spectral Data for **Ethyl trans-4-bromocinnamate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2980-2900	Medium	Aliphatic C-H Stretch
1715	Strong	C=O Stretch (Ester)
1635	Strong	C=C Stretch (Alkenyl)
1590, 1485	Medium	C=C Stretch (Aromatic)
1270, 1170	Strong	C-O Stretch (Ester)
980	Strong	=C-H Bend (trans-alkene)
825	Strong	p-substituted benzene

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **ethyl trans-4-bromocinnamate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- <sup>13</sup>C NMR Acquisition:

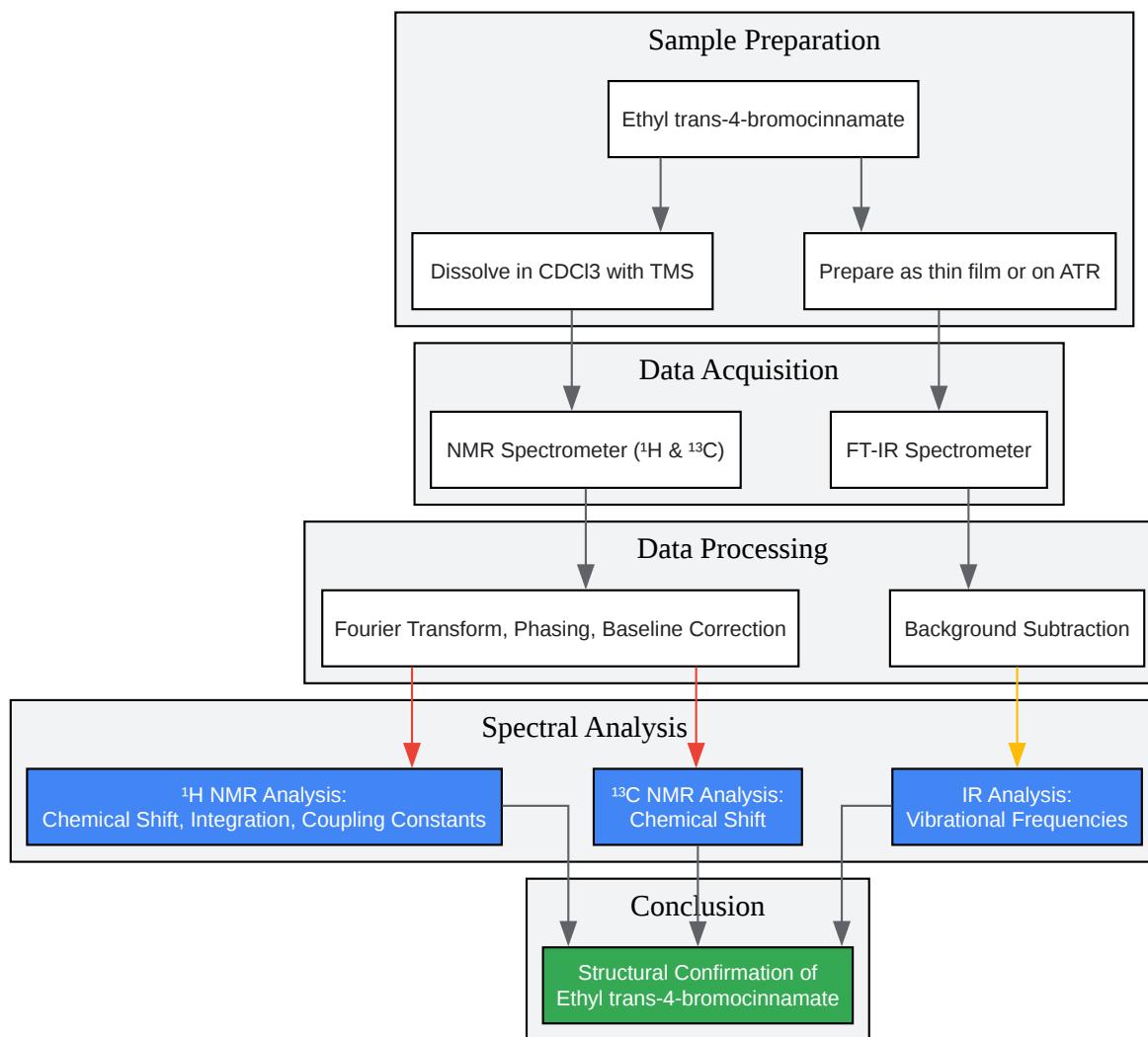
- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - Thin Film Method (for solids): Dissolve a small amount of **ethyl trans-4-bromocinnamate** in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a standard FT-IR spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **ethyl trans-4-bromocinnamate**.



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Caption: Workflow for the spectroscopic characterization.

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